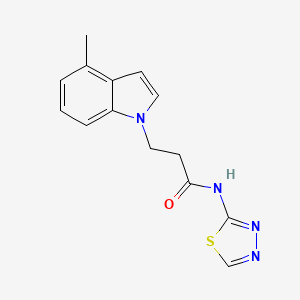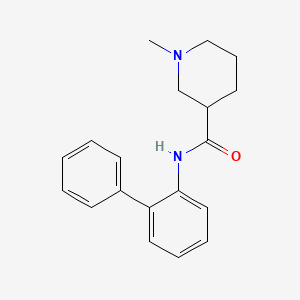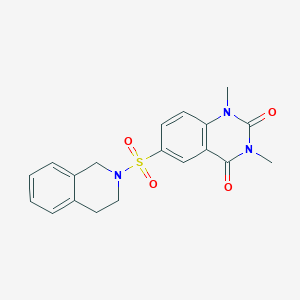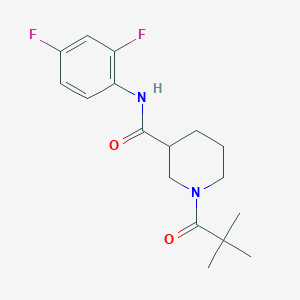
N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom and a benzamide group linked to the quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the quinazolinone core with benzoyl chloride or benzamide in the presence of a suitable base such as triethylamine.
Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction of the quinazolinone-benzamide intermediate with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Quinazolinone alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to and inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for cell proliferation, survival, and inflammation. This can lead to the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammatory responses.
Comparaison Avec Des Composés Similaires
N-(4-fluorobenzyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide can be compared with other quinazolinone derivatives:
Similar Compounds:
Uniqueness:
- The presence of the fluorobenzyl group in this compound imparts unique electronic and steric properties, which can influence its biological activity and selectivity.
- Compared to its analogs with different substituents on the benzyl group, the fluorine atom can enhance the compound’s ability to interact with specific molecular targets and improve its metabolic stability.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-16-11-9-15(10-12-16)13-24-21(27)18-6-2-4-8-20(18)26-14-25-19-7-3-1-5-17(19)22(26)28/h1-12,14H,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXBHODNNPWDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(1-benzofuran-2-yl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4507694.png)
![N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B4507710.png)
![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B4507719.png)





![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4507754.png)

![2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4507767.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4507780.png)

![ethyl 4-[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B4507797.png)
